3-Fluoro-1-nitropropane 3-Fluoro-1-nitropropane
Brand Name: Vulcanchem
CAS No.: 462-24-8
VCID: VC4101982
InChI: InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2
SMILES: C(C[N+](=O)[O-])CF
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol

3-Fluoro-1-nitropropane

CAS No.: 462-24-8

Cat. No.: VC4101982

Molecular Formula: C3H6FNO2

Molecular Weight: 107.08 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-1-nitropropane - 462-24-8

Specification

CAS No. 462-24-8
Molecular Formula C3H6FNO2
Molecular Weight 107.08 g/mol
IUPAC Name 1-fluoro-3-nitropropane
Standard InChI InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2
Standard InChI Key VTLREOOVLIJFTN-UHFFFAOYSA-N
SMILES C(C[N+](=O)[O-])CF
Canonical SMILES C(C[N+](=O)[O-])CF

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Fluoro-1-nitropropane features a linear three-carbon chain with a fluorine atom at the terminal carbon (C3) and a nitro group at the primary carbon (C1). The molecular formula C₃H₆FNO₂ corresponds to a molar mass of 123.09 g/mol . Its SMILES notation (C(CN+[O-])CF) and InChIKey (VTLREOOVLIJFTN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The nitro group adopts a planar geometry due to resonance stabilization, while the fluorine atom introduces electronegativity-driven polarization in the C-F bond.

Predicted Physicochemical Parameters

Although experimental data on bulk properties like density or boiling point are absent, computational models offer insights into its gas-phase behavior. Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry simulations, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+108.04553114.2
[M+Na]+130.02747125.2
[M-H]-106.03097114.0
[M+Na-2H]-128.01292118.4

These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions . Comparative analysis with 1-nitropropane (C₃H₇NO₂), a structurally similar compound, reveals that fluorination reduces molecular symmetry and increases polarity, which could influence solubility and reactivity .

Synthesis and Reactivity

Reactivity Patterns

The nitro group in 3-fluoro-1-nitropropane is expected to participate in reduction reactions, forming amines under catalytic hydrogenation. Additionally, the fluorine atom may undergo nucleophilic substitution, albeit less readily than chlorine or iodine due to the strength of the C-F bond. In a patented process, 3-chloro-1-nitropropane undergoes cyclization with bases like K₂CO₃ in dimethyl sulfoxide to yield nitrocyclopropane . If 3-fluoro-1-nitropropane exhibits similar reactivity, it could serve as a precursor to fluorinated cyclopropane derivatives, though steric and electronic effects of fluorine might alter reaction kinetics .

Analytical Characterization

Spectroscopic Predictions

While experimental spectra are unavailable, computational tools predict characteristic signals:

  • ¹H NMR: A triplet for the C3 fluorine-coupled CH₂ group (~4.5 ppm) and a multiplet for the C2 protons adjacent to the nitro group (~3.8 ppm).

  • ¹³C NMR: A deshielded signal for C1 (nitro-bearing carbon) near 75 ppm and a CF carbon signal at ~85 ppm .

  • IR: Strong absorptions at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1100 cm⁻¹ (C-F stretch) .

Mass Spectrometric Fragmentation

The molecular ion ([M]⁺) at m/z 107.0377 is predicted to fragment via loss of NO₂ (46 Da) or HF (20 Da), yielding ions at m/z 61 and 87, respectively . Sodium adducts ([M+Na]+) dominate in positive-ion mode, consistent with nitro compounds’ affinity for alkali metal ions .

Comparative Analysis with Related Nitroalkanes

1-Nitropropane vs. 3-Fluoro-1-nitropropane

The table below contrasts key properties of these structurally related compounds:

Property1-Nitropropane 3-Fluoro-1-nitropropane
Molecular FormulaC₃H₇NO₂C₃H₆FNO₂
Molar Mass (g/mol)89.09123.09
Boiling Point (°C)131.7Not reported
Density (g/cm³)1.0Not reported
Predicted LogP0.451.2 (estimated)

Fluorination increases molar mass and lipophilicity (LogP), which could enhance blood-brain barrier permeability in pharmacological contexts .

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